molecular formula C27H27N3O3 B2844407 4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one CAS No. 912897-41-7

4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one

Cat. No.: B2844407
CAS No.: 912897-41-7
M. Wt: 441.531
InChI Key: KFXUAWPBQGAULP-UHFFFAOYSA-N
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Description

4-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials

    Formation of Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Pyrrolidinone Moiety: This step involves the reaction of the benzimidazole intermediate with a suitable pyrrolidinone precursor, often under basic conditions.

    Attachment of Methoxyphenoxyethyl Group: The final step involves the alkylation of the benzimidazole-pyrrolidinone intermediate with 2-(2-methoxyphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxides or sulfoxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

4-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with DNA synthesis and repair, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler compound with similar biological activities.

    2-(2-Methoxyphenoxy)ethylamine: Shares the methoxyphenoxyethyl group.

    3-Methylphenylpyrrolidin-2-one: Contains the pyrrolidinone moiety.

Uniqueness

4-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one is unique due to its combination of the benzimidazole ring, methoxyphenoxyethyl group, and pyrrolidinone moiety

Properties

IUPAC Name

4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-19-8-7-9-21(16-19)30-18-20(17-26(30)31)27-28-22-10-3-4-11-23(22)29(27)14-15-33-25-13-6-5-12-24(25)32-2/h3-13,16,20H,14-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXUAWPBQGAULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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